HFE-71 DE

説明

HFE-71 DE, also known by its CAS number 185045-68-5, is a chemical compound with significant potential in various scientific research fields. It has been studied for its applications in drug development, particularly in the treatment of diseases such as cancer, inflammation, and oxidative stress.

化学反応の分析

HFE-71 DE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents to the molecule .

科学的研究の応用

Chemical Properties and Characteristics

HFE-71 DE is characterized by the following properties:

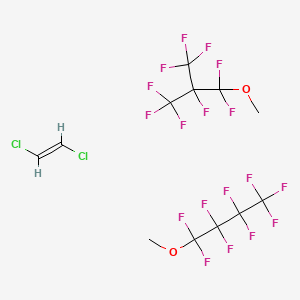

- Chemical Composition : It is a blend of hydrofluoroether and 1,2-trans-dichloroethylene.

- Boiling Point : Approximately 61°C.

- Zero Ozone Depletion Potential (ODP) : This makes it an environmentally friendly alternative to traditional solvents.

- Low Global Warming Potential (GWP) : Contributes to its appeal in sustainable practices.

- Non-flammable : Enhances safety in industrial settings.

- Low Surface Tension : Facilitates penetration into tight spaces for thorough cleaning.

Industrial Applications

This compound is utilized across various sectors due to its superior cleaning capabilities and safety profile:

Electronics and Precision Parts Cleaning

- This compound is ideal for cleaning sensitive electronic components and precision parts. Its low toxicity and non-flammability make it safe for use in environments where traditional solvents may pose risks.

Aerospace Industry

- The solvent is used for maintaining aircraft components, ensuring that critical parts are free from contaminants without damaging sensitive materials.

Automotive Cleaning

- In the automotive sector, this compound serves as a cleaning agent for engines and other components, effectively removing oils, greases, and flux residues.

Medical Equipment Maintenance

- Its low irritation potential makes it suitable for cleaning medical devices, ensuring compliance with stringent health regulations.

Optics and Lenses Industry

- The solvent's ability to clean delicate optical components without leaving residues makes it essential in the optics field.

Environmental Impact

The environmental advantages of this compound are noteworthy:

- Replacement for Ozone-Depleting Substances : this compound provides a viable alternative to solvents with higher ODPs.

- Safety Guidelines : Recommended exposure limits are set at 750 ppm for an eight-hour workday, indicating a large margin of safety for users .

Case Studies

Several case studies illustrate the successful application of this compound across different industries:

Case Study 1: Electronics Manufacturing

In a leading electronics manufacturing facility, this compound was introduced as a replacement for traditional solvents. The transition resulted in a significant reduction in workplace hazards while maintaining cleaning efficiency. Employee feedback highlighted improved air quality and reduced health complaints related to solvent exposure.

Case Study 2: Aerospace Component Cleaning

An aerospace company adopted this compound for cleaning aircraft components. The solvent's high boiling point allowed effective removal of heavy oils without damaging sensitive parts. The company reported enhanced operational efficiency and compliance with environmental regulations.

作用機序

The mechanism of action of HFE-71 DE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

HFE-71 DE can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those with related functional groups or similar therapeutic applications. For example, compounds with similar anti-inflammatory or antioxidant properties may share structural similarities with this compound . this compound may exhibit unique properties that make it particularly effective in certain applications, such as higher potency or selectivity for specific targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and wide range of applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more uses and benefits of this compound in the future.

生物活性

HFE-71 DE, also known as 3M™ Novec™ 71DE, is a hydrofluoroether (HFE) solvent primarily used in precision cleaning applications. Its biological activity has been assessed in various studies, focusing on its safety profile, potential health effects, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition and Properties

This compound is composed of a blend of two isomers of methyl nonafluorobutyl ether, characterized by the following chemical structure:

- Isomer 1 : (CAS 163702-08-7)

- Isomer 2 : (CAS 163702-07-6)

These isomers exhibit similar properties, making this compound effective for vapor degreasing and immersion cleaning operations due to its azeotropic nature, which maintains a constant vapor and liquid composition during evaporation .

Biological Activity and Health Effects

The biological activity of this compound has been evaluated through various toxicological studies. Key findings include:

- Toxicity Profile : this compound has a low toxicity profile with minimal irritation to skin and eyes. It is not classified as a mutagen or a cardiac sensitizer. The recommended exposure limit is set at 750 ppm for an 8-hour workday .

- Health Risks : Single exposure may cause mild respiratory irritation. However, extensive studies indicate that it does not pose significant long-term health risks when handled appropriately.

Industrial Use Cases

- Electronics Cleaning : this compound is widely used in the electronics industry for cleaning sensitive components without damaging them. Its low surface tension allows it to penetrate intricate geometries effectively.

- Medical Equipment Maintenance : The solvent's non-flammable nature and low toxicity make it suitable for cleaning medical devices, ensuring compliance with strict health standards .

- Aerospace Components : In aerospace applications, this compound is employed for cleaning parts that require high cleanliness levels without leaving residues that could affect performance .

Comparative Toxicological Data

The following table summarizes the toxicological data related to this compound compared to other solvents:

| Property | This compound | Other Solvents (e.g., Acetone) |

|---|---|---|

| Ozone Depletion Potential | Zero | Varies |

| Flammability | Non-flammable | Flammable |

| Eye Irritation | Minimal | Moderate to severe |

| Skin Irritation | Minimal | Moderate |

| Recommended Exposure Limit | 750 ppm | Varies |

Research Findings

Recent studies have focused on the environmental impact and safety of using HFE solvents compared to traditional solvents. Research indicates that this compound provides an environmentally friendly alternative due to its zero ozone depletion potential and lower global warming potential compared to chlorinated solvents .

特性

IUPAC Name |

(E)-1,2-dichloroethene;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H3F9O.C2H2Cl2/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4/h2*1H3;1-2H/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKFLXMNOPRIM-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185045-68-5 | |

| Record name | 185045-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。